molecular formula C18H19NO4 B15303284 2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid

2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid

Cat. No.: B15303284
M. Wt: 313.3 g/mol
InChI Key: JLTSMVOYTAEDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The process generally starts with the amino acid precursor, which undergoes a series of reactions including esterification, protection, and subsequent deprotection steps. Common reagents used in these reactions include benzyl chloroformate for the protection step and hydrogenation catalysts for the deprotection step .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(((Benzyloxy)carbonyl)amino)ethylboronic acid
  • 2-(((Benzyloxy)carbonyl)amino)propanoic acid
  • 4-({[5-Benzyloxy-1-(3-Carbamimidoyl-Benzyl)-1h-Indole-2-Carbonyl]amino}ethyl)boronic acid

Comparison: Compared to these similar compounds, 2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid is unique due to its specific structural configuration and the presence of the phenylpropanoic acid backbone. This uniqueness imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-methyl-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c1-18(16(20)21,12-14-8-4-2-5-9-14)19-17(22)23-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22)(H,20,21)

InChI Key

JLTSMVOYTAEDPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.